molecular formula C9H14O B107533 4-Isopropyl-2-cyclohexenone CAS No. 500-02-7

4-Isopropyl-2-cyclohexenone

Cat. No.: B107533
CAS No.: 500-02-7
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-UHFFFAOYSA-N
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Description

4-Isopropyl-2-cyclohexenone, also known as cryptone, is an organic compound with the molecular formula C₉H₁₄O. It is a colorless to pale yellow liquid with a characteristic spicy odor. This compound is a member of the cyclohexenone family, which are cyclic ketones with a double bond in the ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropyl-2-cyclohexenone can be synthesized through various methods. One common approach involves the oxidation of 4-isopropylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. Another method involves the dehydrogenation of 4-isopropylcyclohexanol using catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of 4-isopropylcyclohexanol. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-cyclohexenone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form 4-isopropylcyclohexanol.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropyl-2-cyclohexenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of 4-isopropyl-2-cyclohexenone involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its biological activities are attributed to its ability to interact with cellular components, leading to various physiological effects .

Comparison with Similar Compounds

4-Isopropyl-2-cyclohexenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANMVENRNJYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862055
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; woody minty herbaceous
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.950
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

500-02-7, 2158-61-4
Record name (±)-Cryptone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crypton
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22060
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ISOPROPYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U8E4W4GBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (R)-Cryptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035929
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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